L-Tyrosyl-L-lysyl-L-asparaginyl-L-cysteine
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Overview
Description
L-Tyrosyl-L-lysyl-L-asparaginyl-L-cysteine is a peptide compound composed of four amino acids: tyrosine, lysine, asparagine, and cysteineThe unique sequence of amino acids in this compound contributes to its distinct chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-lysyl-L-asparaginyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The carboxyl group of the first amino acid (tyrosine) is attached to the resin.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid (lysine) is coupled to the deprotected amino group of the first amino acid using a coupling reagent such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for asparagine and cysteine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain high-purity peptides .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-lysyl-L-asparaginyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups in lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like acyl chlorides or anhydrides.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with acylated lysine residues.
Scientific Research Applications
L-Tyrosyl-L-lysyl-L-asparaginyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-lysyl-L-asparaginyl-L-cysteine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue can form disulfide bonds with target proteins, affecting their structure and function. Additionally, the lysine and asparagine residues can participate in hydrogen bonding and electrostatic interactions, further influencing the peptide’s biological activity .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-Proline: Similar in structure but with different amino acids, leading to distinct properties.
N- (4-Mercapto-1-oxobutyl)-O-methyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl-glycinamidecyclic (1-5)-thioether acetate: Contains a similar sequence but with additional modifications.
Uniqueness
L-Tyrosyl-L-lysyl-L-asparaginyl-L-cysteine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of cysteine allows for the formation of disulfide bonds, while lysine and asparagine contribute to its solubility and reactivity .
Properties
CAS No. |
918661-75-3 |
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Molecular Formula |
C22H34N6O7S |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C22H34N6O7S/c23-8-2-1-3-15(26-19(31)14(24)9-12-4-6-13(29)7-5-12)20(32)27-16(10-18(25)30)21(33)28-17(11-36)22(34)35/h4-7,14-17,29,36H,1-3,8-11,23-24H2,(H2,25,30)(H,26,31)(H,27,32)(H,28,33)(H,34,35)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
CTHNTQKWBVHLQT-QAETUUGQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)O)N)O |
Origin of Product |
United States |
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